molecular formula C10H13N5O4 B1664221 9-Xylosyladenine CAS No. 4185-03-9

9-Xylosyladenine

Cat. No. B1664221
CAS RN: 4185-03-9
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-YTXCHSKXSA-N
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Description

9-Xylosyladenine is a biochemical.

Scientific Research Applications

Metabolic Fate in Tumor-Bearing Mice

  • 9-β-D-xylofuranosyladenine (xyl-A) was studied for its metabolism in normal and neoplastic mouse tissues. In normal mice, xyl-A led to body weight loss but had no significant effect on blood leukocyte levels or other toxic manifestations. It was rapidly excreted in the urine as xylosyl hypoxanthine, and its rapid deamination was noted. The drug was phosphorylated to the triphosphate level in both normal and neoplastic tissues (Ellis & Lepage, 1966).

Inhibition of Herpesvirus Growth

  • A study explored the mechanism by which a trimer of 9-β-D-xylofuranosyladenine inhibits the growth of herpes simplex viruses. The trimer was found to degrade rapidly to monomeric xyl-A, which upon uptake by cells, inhibited RNA synthesis (Goswami et al., 1984).

Hemoglobin Synthesis in Erythroleukemia Cells

  • Xylosyladenine induced hemoglobin synthesis in murine erythroleukemia cells. The study revealed significant effects on transmethylation, showing its potential in influencing cell differentiation processes (Garrett & Kredich, 1981).

Cytotoxicity in Chinese Hamster Ovary Cells

  • The cytotoxicity of 9-β-d-xylofuranosyladenine in Chinese hamster ovary cells was evaluated. The study focused on its effects on nucleic acid polymer synthesis and the inhibition of nucleotide precursor synthesis (Harris & Plunkett, 1981).

Inhibitory Effects on DNA-Dependent RNA Polymerases

  • 9-β-D-xylofuranosyladenine 5'-triphosphate was studied for its inhibitory action on DNA-dependent RNA polymerases I and II from cherry salmon liver nuclei. This study provides insight into its mode of action as a cytostatic agent (Nakayama & Saneyoshi, 1985).

Inhibition of RNA Methylation

  • Xylosyladenine was found to inhibit the methylation of nuclear RNA more significantly than RNA synthesis in L1210 cells. This suggests its potential influence on the biological activity of rRNA and mRNA by these drugs (Glazer & Peale, 1978).

properties

CAS RN

4185-03-9

Product Name

9-Xylosyladenine

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6+,7-,10?/m1/s1

InChI Key

OIRDTQYFTABQOQ-YTXCHSKXSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@H]([C@H](O3)CO)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

9 beta-D-xylofuranosyladenine
9 beta-D-xylosyladenine
9-xylosyladenine
9-xylosyladenine, ((9alpha)-(L))-isomer
xyloA
xylosyladenosine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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